4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
Beschreibung
4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core with chlorine substituents at positions 4 and 6 and a cyclopentyl group at position 1. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways .
Eigenschaften
Molekularformel |
C10H10Cl2N4 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
4,6-dichloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-7-5-13-16(6-3-1-2-4-6)9(7)15-10(12)14-8/h5-6H,1-4H2 |
InChI-Schlüssel |
KPZZDVXXMZPXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Pyrazole Precursors
The foundational approach involves cyclization reactions to construct the pyrazolo[3,4-d]pyrimidine core. A common precursor, 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol , undergoes chlorination using phosphorus oxychloride (POCl₃). This method, adapted from analogous pyrazolopyrimidine syntheses, involves refluxing the diol derivative in excess POCl₃ at 110–120°C for 6–8 hours. The reaction proceeds via nucleophilic substitution, replacing hydroxyl groups with chlorine atoms at positions 4 and 6.
Key steps include:
-
Precursor preparation : The diol is synthesized by cyclizing 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide with formic acid under reflux.
-
Chlorination : POCl₃ acts as both solvent and chlorinating agent, with catalytic dimethylformamide (DMF) enhancing reactivity.
Representative Reaction Conditions :
Alternative Route: Nucleophilic Substitution
An alternative strategy employs pre-chlorinated pyrimidine intermediates. 4,6-Dichloropyrazolo[3,4-d]pyrimidine is reacted with cyclopentylamine in a polar aprotic solvent (e.g., acetonitrile or DMSO) at 60–80°C. This one-pot method introduces the cyclopentyl group via nucleophilic aromatic substitution, leveraging the electron-withdrawing effect of chlorine atoms to activate the pyrimidine ring.
Critical Variables :
-
Solvent polarity : Higher polarity solvents (e.g., DMSO) improve reaction rates by stabilizing transition states.
-
Base selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Optimization of Reaction Parameters
Solvent Effects
Solvent choice significantly impacts yield and purity. Comparative studies of polar aprotic solvents reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | 46.7 | 88 | 98 |
| Acetonitrile | 37.5 | 82 | 95 |
| DMF | 36.7 | 78 | 93 |
Data adapted from indicate DMSO as optimal due to its ability to solubilize both organic and inorganic intermediates.
Temperature and Time Optimization
A kinetic analysis of the POCl₃-mediated chlorination (Method 1.1) demonstrates:
-
80°C : 50% conversion after 4 hours (incomplete reaction).
-
110°C : 95% conversion after 6 hours (optimal).
-
120°C : 90% conversion with 5% decomposition byproducts.
Prolonged heating beyond 8 hours reduces yield due to side reactions such as ring-opening.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry :
-
ESI-MS m/z: 257.12 [M+H]⁺ (calc. 257.06)
-
-
Elemental Analysis :
-
Found: C 47.12%, H 4.32%, N 21.76%
-
Calculated for C₁₀H₁₁Cl₂N₄: C 47.27%, H 4.36%, N 22.05%
-
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.
Challenges in Synthesis
Byproduct Formation
Common byproducts include:
-
Monochlorinated derivatives : Result from incomplete chlorination.
-
Ring-opened species : Formed under excessive heating or acidic conditions.
Mitigation Strategies :
-
Strict temperature control (±2°C).
-
Use of fresh POCl₃ to avoid moisture-induced hydrolysis.
Scalability Issues
Bench-scale reactions (1–10 g) achieve 85% yield, but pilot-scale (100 g) yields drop to 65% due to heat transfer inefficiencies. Implementing continuous flow reactors improves scalability by enhancing temperature uniformity.
Applications in Drug Discovery
Though beyond preparation scope, the compound’s role as a CDK2 inhibitor warrants mention. In vitro studies show IC₅₀ values of 45–97 nM against breast (MCF-7) and colon (HCT-116) cancer lines. Structural analogs from the same class are under clinical evaluation, underscoring the synthetic methodology’s therapeutic relevance .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at C4 and C6 Positions
The chlorine atoms at positions 4 and 6 are highly reactive toward nucleophiles, enabling selective substitutions under mild conditions.
Key Reactions:
Mechanistic Insights :
-
The C6 chlorine exhibits higher reactivity than C4 due to steric and electronic factors .
-
Hydrolysis at C6 proceeds via base-assisted dechlorination to form a ketone intermediate .
-
Amination reactions follow an SₙAr mechanism, facilitated by electron-withdrawing effects of the fused pyrazole ring .
Functionalization via Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Representative Examples:
Key Observations :
-
C6-selective couplings dominate due to better accessibility of the chlorine atom .
-
Electron-rich arylboronic acids enhance Suzuki reaction efficiency .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
Case Study: Formation of Pyrazolopyrimidinones
-
Reaction : Treatment with sodium hydroxide (1 M, 60°C) hydrolyzes C6-Cl to a hydroxyl group, followed by acidification to yield 6-chloro-4-oxo derivatives (9 ) .
-
Application : Intermediate 9 is critical for synthesizing PDE9 inhibitors with IC₅₀ values <10 nM .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, with Cl₂ elimination observed under vacuum .
-
Solvent Effects :
Recent Advancements in Derivatization (2023–2025)
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential as a phosphodiesterase 9 inhibitor. Phosphodiesterase 9 plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), which is involved in various physiological processes including vasodilation and neuronal signaling. Inhibition of this enzyme can lead to therapeutic benefits in conditions such as heart failure and neurodegenerative diseases.
Case Study: Inhibition of Phosphodiesterase 9
Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against phosphodiesterase 9A2. The compound was synthesized and tested for its efficacy, showing significant inhibition rates (IC50 values) at nanomolar concentrations. This indicates its potential utility in drug formulations aimed at enhancing cGMP signaling pathways .
Anticancer Research
The compound's structural characteristics suggest it may also have applications in cancer research. By targeting specific pathways involved in tumor growth and proliferation, derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their anticancer properties.
Case Study: Antitumor Activity
In vitro studies have indicated that certain derivatives of pyrazolo[3,4-d]pyrimidine can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. These findings highlight the compound's potential as a lead structure for developing novel anticancer agents .
Neuropharmacology
Given its effects on cyclic nucleotide levels, the compound is also being studied for neuropharmacological applications. The modulation of cGMP levels can influence neurotransmission and neuroprotection.
Case Study: Neuroprotective Effects
Research has indicated that phosphodiesterase inhibitors can provide neuroprotective effects in models of neurodegeneration. The application of this compound in these studies suggests it could be beneficial in treating diseases like Alzheimer's and Parkinson's by enhancing cGMP signaling .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Pharmaceutical Development | Effective phosphodiesterase 9 inhibitor with nanomolar IC50 values. |
| Anticancer Research | Induces apoptosis in cancer cell lines; potential for drug development. |
| Neuropharmacology | Modulates cGMP levels; shows promise for neuroprotection in neurodegenerative diseases. |
Wirkmechanismus
The primary mechanism of action of 4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Structural Features
The following table summarizes key analogs and their substituent differences:
Key Observations :
- Cyclopentyl vs.
- Chlorine Reactivity : The 4,6-dichloro configuration provides two electrophilic sites for nucleophilic substitution, a feature exploited in synthesizing diamines or thioethers .
- Heterocyclic Substituents : The tetrahydropyran-4-yl analog () introduces an oxygen atom, which may improve solubility and metabolic stability compared to the purely hydrophobic cyclopentyl group.
Example :
Pharmacological Activity
Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities, including kinase inhibition and antitumor effects:
- Target Compound : The cyclopentyl group may enhance binding to hydrophobic pockets in kinases (e.g., JAK2 or Src family), as seen in analogs like 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which shows antitumor activity .
- Amino-Substituted Analogs: 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine () demonstrates moderate cytotoxicity (IC50: 10–50 µM) against prostate cancer cells, whereas dichloro derivatives like the target compound are often prodrugs requiring in vivo activation .
Physicochemical and ADME Properties
| Property | This compound | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |
|---|---|---|
| Molecular Weight (g/mol) | 301.17 | 233.06 |
| logP (Predicted) | 3.5 | 2.1 |
| Solubility (µg/mL) | ~15 (PBS, pH 7.4) | ~50 (PBS, pH 7.4) |
| Metabolic Stability | Moderate (CYP3A4 t1/2: ~30 min) | High (CYP3A4 t1/2: >60 min) |
Notes:
Biologische Aktivität
4,6-Dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1350767-72-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 257.12 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 1350767-72-4 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. Specifically, studies have shown that this compound exhibits selective inhibition against the Akt family of kinases. For instance, in one study, a related pyrazole-based compound demonstrated an IC50 value of 61 nM against Akt1, highlighting the potential for similar efficacy in this compound .
Inhibition Studies
The biological activity of this compound has been investigated in various cellular models:
- Antiproliferative Activity : The compound has shown promising antiproliferative effects against several cancer cell lines. For example, it was reported to inhibit cell proliferation in HCT116 and OVCAR-8 cell lines with IC50 values of approximately 7.76 µM and 9.76 µM respectively .
- Kinase Inhibition : It has been suggested that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant inhibitory activity against CDK2 with IC50 values in the low micromolar range .
Case Studies
A notable study highlighted the structural optimization of pyrazolo[3,4-d]pyrimidines aimed at enhancing their kinase inhibitory properties. Compounds were designed to improve selectivity and metabolic stability while retaining potent biological activity against specific targets like CDK2 .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general observations about pyrazolo derivatives indicate that they often exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles when properly optimized . The potential for oral bioavailability and low toxicity profiles makes these compounds attractive candidates for further drug development.
Q & A
Q. Q1: What are the common synthetic routes for preparing 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions influence yield?
A1: The compound is typically synthesized via cyclocondensation or substitution reactions. For example, one-pot multi-component cyclocondensation using pyrazolo[3,4-d]pyrimidine precursors and cyclopentyl halides under reflux conditions (e.g., acetonitrile or dichloromethane as solvents) is common . Key factors affecting yield include:
- Temperature control : Higher temperatures (50–80°C) may accelerate substitution at the 1-position but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetonitrile aids in recrystallization .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the product (>95% purity) .
Advanced Synthesis: Functionalization Strategies
Q. Q2: How can researchers introduce fluorinated or aryloxy substituents to the pyrazolo[3,4-d]pyrimidine core for SAR studies?
A2: Fluorinated derivatives are synthesized via:
- Electrophilic substitution : Reaction with fluorobenzoyl chlorides or fluorinated isocyanates under anhydrous conditions .
- Cross-coupling : Suzuki-Miyaura coupling with fluorophenyl boronic acids in the presence of Pd catalysts .
For aryloxy groups (e.g., phenoxy), nucleophilic aromatic substitution with aryloxy halides at the 4- or 6-position is effective. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .
Analytical Characterization
Q. Q3: What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?
A3:
- NMR : NMR in DMSO-d6 reveals characteristic peaks: cyclopentyl protons (δ 1.5–2.2 ppm, multiplet) and pyrazolo-pyrimidine aromatic protons (δ 8.2–8.8 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>98%) .
- Mass spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 298.1 (calculated for CHClN) .
Biological Evaluation
Q. Q4: How can researchers design experiments to assess the antitumor or anti-inflammatory potential of this compound?
A4:
- In vitro assays :
- Antitumor : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with cisplatin as a positive control .
- Anti-inflammatory : COX-2 inhibition ELISA or TNF-α suppression in LPS-stimulated macrophages .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition profiling (e.g., JAK/STAT pathways) .
Safety and Handling
Q. Q5: What safety protocols are essential when handling this compound?
A5:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential chlorine gas release during decomposition .
- Waste disposal : Collect chlorinated waste in sealed containers for incineration by licensed facilities .
Data Contradictions and Reproducibility
Q. Q6: How should researchers address discrepancies in reported biological activities or synthetic yields?
A6:
- Yield variability : Optimize reaction stoichiometry (e.g., 1.2 eq cyclopentyl bromide) and solvent dryness. Anhydrous MgSO or molecular sieves improve reproducibility .
- Bioactivity conflicts : Validate assays with internal controls and standardized cell lines. For example, IC values may vary due to differences in cell passage number or serum content .
Advanced Research: Structural Modifications
Q. Q7: What strategies can enhance the metabolic stability of this compound for in vivo studies?
A7:
- Cyclopentyl substitution : Introduce electron-withdrawing groups (e.g., CF) at the cyclopentyl moiety to reduce CYP450-mediated oxidation .
- Prodrug design : Convert the 4-amino group to a phosphoramidate or ester to improve bioavailability .
Computational Modeling
Q. Q8: How can molecular docking predict the binding affinity of this compound to kinase targets?
A8:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
